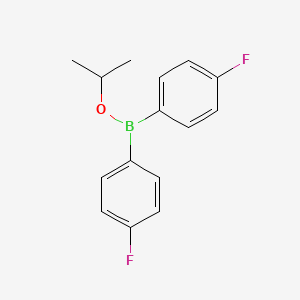![molecular formula C13H16O5 B12562795 Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester CAS No. 215184-82-0](/img/structure/B12562795.png)
Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester is a chemical compound with a complex structure that includes a butanedioic acid backbone and a [(2-hydroxyphenyl)methyl] group. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with [(2-hydroxyphenyl)methyl] alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques such as distillation and crystallization ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is used in biochemical assays and as a substrate in enzymatic reactions.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active [(2-hydroxyphenyl)methyl] moiety, which can then interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, dimethyl ester: This compound has a similar but simpler structure, lacking the [(2-hydroxyphenyl)methyl] group.
Butanedioic acid, 2-hydroxy-2-(1-methylethyl), dimethyl ester: This compound has a different substituent on the butanedioic acid backbone.
Butanedioic acid, methyl-, dimethyl ester: This compound has a methyl group instead of the [(2-hydroxyphenyl)methyl] group.
Uniqueness
Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester is unique due to the presence of the [(2-hydroxyphenyl)methyl] group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
215184-82-0 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
dimethyl 2-[(2-hydroxyphenyl)methyl]butanedioate |
InChI |
InChI=1S/C13H16O5/c1-17-12(15)8-10(13(16)18-2)7-9-5-3-4-6-11(9)14/h3-6,10,14H,7-8H2,1-2H3 |
Clé InChI |
KGSYLRFDNPJBCA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CC1=CC=CC=C1O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


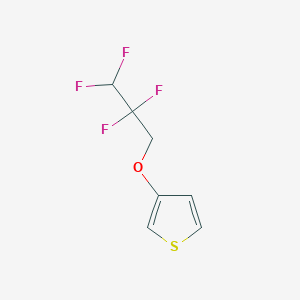
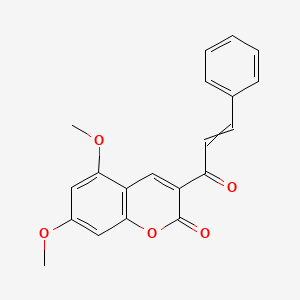
![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
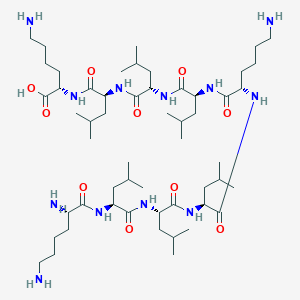
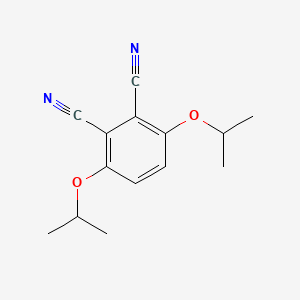
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
![4-Aminobicyclo[3.1.1]heptane-1,4-dicarboxylic acid](/img/structure/B12562771.png)

![6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B12562778.png)
